(E)-Furan-2-ylmethylidenehydrazine
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Overview
Description
(E)-Furan-2-ylmethylidenehydrazine is a chemical compound with the molecular formula C7H9N3O. It is a synthetic compound that has been used in scientific research for various purposes. The compound has received attention due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Antileishmanial and Antibacterial Activities
2-Furancarboxaldehyde, hydrazone: compounds have been synthesized and studied for their potential antileishmanial and antibacterial activities. These compounds, including (E)-Furan-2-ylmethylidenehydrazine , are of interest due to their ability to inhibit the growth of certain pathogens. The mechanochemical synthesis of these hydrazones has shown promising results in combating infectious diseases .
Synthesis of Quinazolines and Schiff Bases
The compound is utilized in the synthesis of quinazolines and Schiff bases, which are important in medicinal chemistry. These substances have a broad spectrum of biological activities, including anti-inflammatory and analgesic properties. The synthesis process often involves the reaction of hydrazides with various aldehydes or ketones .
Chemosensors for Metal Ions
Hydrazone-based small-molecule chemosensors are another application of (E)-Furan-2-ylmethylidenehydrazine . These chemosensors can selectively detect metal ions such as mercury (Hg²⁺) in the environment. The furan ring acts as a donor in the fluorescence resonance energy transfer (FRET) mechanism, which is crucial for the detection process .
Molecular Biology Tools
2-Furancarboxaldehyde, hydrazone: derivatives are used as molecular biology tools. They can be incorporated into plasmid vectors or used in genome editing techniques. Their chemical properties allow for precise modifications in genetic engineering applications, aiding in the creation of biosensors and synthetic gene circuits .
Mechanism of Action
Biochemical Pathways
, it’s known that similar furanic compounds can participate in various biochemical reactions. For instance, 2,5-Furandicarboxaldehyde, a related compound, is an oxidation product of 5-hydroxymethyl furfural and is used as an organic building block in chemical synthesis . It’s also used as a precursor for the production of valuable biopolymers .
properties
IUPAC Name |
(E)-furan-2-ylmethylidenehydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-7-4-5-2-1-3-8-5/h1-4H,6H2/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORIGDPDWZZQCO-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furancarboxaldehyde, hydrazone | |
CAS RN |
31350-00-2 |
Source
|
Record name | 2-Furoylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031350002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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